4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1060815-92-0
Cat. No.: VC2856668
Molecular Formula: C7H5ClIN3
Molecular Weight: 293.49 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine - 1060815-92-0](/images/structure/VC2856668.png)
Specification
CAS No. | 1060815-92-0 |
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Molecular Formula | C7H5ClIN3 |
Molecular Weight | 293.49 g/mol |
IUPAC Name | 4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) |
Standard InChI Key | PLKRSMDMXVKCAM-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=CN2)I)C(=N1)Cl |
Canonical SMILES | CC1=NC2=C(C(=CN2)I)C(=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound features a bicyclic structure with a pyrrole ring fused to a pyrimidine ring. The compound is characterized by the following identifiers and structural features:
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CAS Registry Number: 1060815-92-0
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Molecular Formula: C7H5ClIN3
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Synonyms: 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-2-methyl-
The compound contains two key halogen atoms—chlorine at the 4-position and iodine at the 5-position—as well as a methyl group at the 2-position. The presence of these substituents creates a highly functionalized scaffold that serves as an excellent platform for further chemical modifications. The pyrrolo[2,3-d]pyrimidine core itself is a privileged structure in medicinal chemistry, often found in compounds with biological activity.
Structural Comparison with Related Compounds
The structure of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine differs from its unmethylated counterpart, 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine (CAS: 123148-78-7), by the addition of a methyl group at the 2-position. This seemingly minor structural change significantly alters the compound's chemical properties, reactivity, and potential applications in pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine are crucial for understanding its behavior in various chemical reactions and formulations. Based on available data, the compound exhibits the following properties:
The halogen substituents (chlorine and iodine) significantly influence the compound's reactivity. The iodine atom at the 5-position is particularly reactive toward substitution reactions, making it a valuable handle for further functionalization. The chlorine atom at the 4-position can also participate in various coupling reactions, especially palladium-catalyzed cross-couplings.
The relatively high prices reflect the compound's specialized nature and the synthetic complexity involved in its preparation.
Comparative Analysis with Related Pyrrolo[2,3-d]pyrimidine Derivatives
Understanding 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in the context of related compounds can provide valuable insights into its chemical behavior and potential applications.
Structural Relationships
The pyrrolo[2,3-d]pyrimidine scaffold represents an important class of heterocyclic compounds with diverse applications. Several related compounds have been described in the literature:
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4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine (CAS: 123148-78-7): Differs from the title compound by the absence of the 2-methyl group .
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tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS: 1202864-54-7): Contains a bromine instead of iodine at the 5-position and features a protected nitrogen at the 7-position.
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The non-iodinated, non-methylated core structure that serves as a starting material for many functionalized derivatives .
The structural variations among these compounds result in different physical properties, chemical reactivities, and potential applications.
Comparative Properties
The density difference between these two compounds (approximately 15% higher for the non-methylated analog) highlights how subtle structural changes can significantly impact physical properties.
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